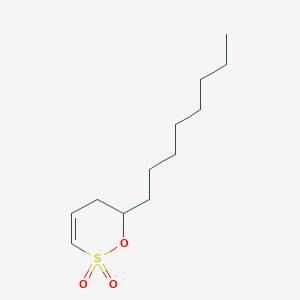
6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of octyl-substituted alkenes with sulfur dioxide and an oxidizing agent to form the oxathiine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfur and oxygen atoms can form strong interactions with metal ions, which may play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a lactone ring instead of an oxathiine ring.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with a longer alkyl chain.
Uniqueness
6-Octyl-5,6-dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
497881-70-6 |
|---|---|
Fórmula molecular |
C12H22O3S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
6-octyl-5,6-dihydrooxathiine 2,2-dioxide |
InChI |
InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-9-12-10-8-11-16(13,14)15-12/h8,11-12H,2-7,9-10H2,1H3 |
Clave InChI |
QVYSRSJUNODYJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC=CS(=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
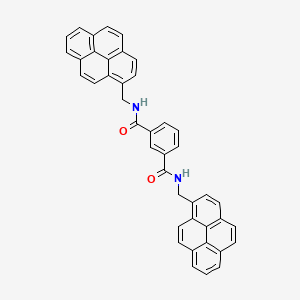
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
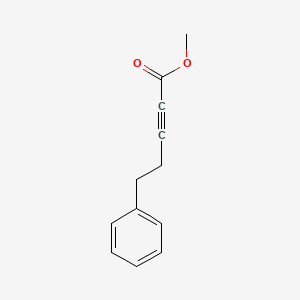
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)
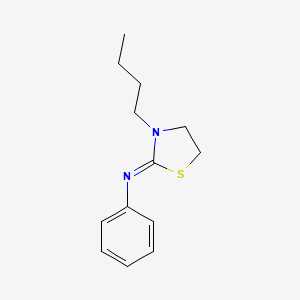
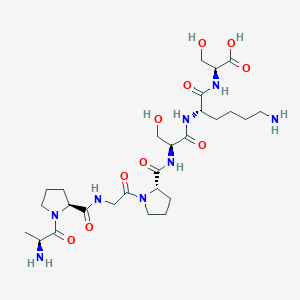
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)

